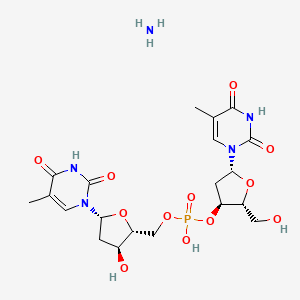

![molecular formula C25H22FN5OS B12056020 N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)

N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

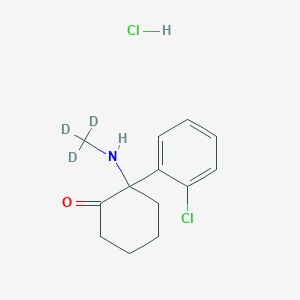

N’-[(1E)-1-(4-フルオロフェニル)エチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、その独特な構造的特徴と様々な科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、フルオロフェニル基、トリアゾール環、およびスルファニルアセトヒドラジド部分の存在を特徴とし、これらがその独特な化学的性質と反応性に貢献しています。

製法

合成経路と反応条件

N’-[(1E)-1-(4-フルオロフェニル)エチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの合成は、通常、中間体の合成から始まる複数のステップを伴います。一般的な合成経路の1つには、以下が含まれます。

トリアゾール環の形成: トリアゾール環は、適切なヒドラジン誘導体と置換フェニルイソチオシアネートを含む環化反応によって合成できます。

フルオロフェニル基の導入: フルオロフェニル基は、フルオロフェニルアルデヒドとトリアゾール中間体との縮合反応によって導入されます。

アセトヒドラジド部分の形成: 最後のステップでは、トリアゾール-フルオロフェニル中間体を制御された条件下でアセトヒドラジド誘導体と反応させて目的化合物を生成します。

工業生産方法

この化合物の工業生産では、収率と純度を高めるために、上記の合成経路を最適化する必要がある場合があります。これには、高効率触媒の使用、正確な温度制御、および再結晶やクロマトグラフィーなどの高度な精製技術が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a substituted phenyl isothiocyanate.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a condensation reaction between a fluorophenyl aldehyde and the triazole intermediate.

Formation of the Acetohydrazide Moiety: The final step involves the reaction of the triazole-fluorophenyl intermediate with an acetohydrazide derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

反応の種類

N’-[(1E)-1-(4-フルオロフェニル)エチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、以下を含む様々な化学反応を受けることができます。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、酸化誘導体の形成につながります。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、対応する還元形をもたらします。

置換: この化合物は、特にフェニル環とトリアゾール環で、求核置換反応または求電子置換反応に関与できます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム; 通常、水性または有機溶媒中で高温で行われます。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 通常、無水条件で行われます。

置換: ハロゲン化剤、求核剤、または求電子剤; 反応には多くの場合、触媒と特定の溶媒が必要です。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はヒドラジン誘導体を生成する可能性があります。

科学研究への応用

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されています。その独特の構造により、新しい反応機構の探求と、新しい合成方法の開発が可能になります。

生物学

生物学的研究では、N’-[(1E)-1-(4-フルオロフェニル)エチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、生物活性分子の潜在的な候補として研究されています。抗菌剤、抗真菌剤、または抗がん剤の特性を示す可能性があり、薬物開発の候補となります。

医学

この化合物の潜在的な治療効果は、医薬品化学で注目されています。研究者は、特に疾患経路に関与する特定の酵素や受容体を標的とする薬剤として、その有効性と安全性について調査しています。

工業

工業用途では、この化合物は、その化学的安定性と反応性のために、ポリマーやコーティングなどの高度な材料の開発に使用できます。

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a pharmaceutical agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

作用機序

N’-[(1E)-1-(4-フルオロフェニル)エチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらには、酵素、受容体、または核酸が含まれます。この化合物の構造により、これらの標的に結合して、その活性を調節し、様々な生物学的効果をもたらすことができます。たとえば、そのトリアゾール環は、酵素の活性部位と相互作用して、その機能を阻害し、細胞プロセスに影響を与える可能性があります。

類似化合物の比較

類似化合物

- N’-[(1E)-1-(4-クロロフェニル)エチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド

- N’-[(1E)-1-(4-ブロモフェニル)エチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド

独自性

類似化合物と比較して、N’-[(1E)-1-(4-フルオロフェニル)エチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、フルオロフェニル基の存在により、独特です。このフッ素原子は、化合物の反応性、安定性、および生物活性を大きく影響させる可能性があり、様々な用途にとって貴重な分子となります。

類似化合物との比較

Similar Compounds

- N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

Compared to similar compounds, N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.

特性

分子式 |

C25H22FN5OS |

|---|---|

分子量 |

459.5 g/mol |

IUPAC名 |

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C25H22FN5OS/c1-17-8-10-20(11-9-17)24-29-30-25(31(24)22-6-4-3-5-7-22)33-16-23(32)28-27-18(2)19-12-14-21(26)15-13-19/h3-15H,16H2,1-2H3,(H,28,32)/b27-18+ |

InChIキー |

LUTQFDWCLGEOSA-OVVQPSECSA-N |

異性体SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)F |

正規SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC=C(C=C4)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)

![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)

![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)

![Phenanthrene-[U-13C]](/img/structure/B12056026.png)

![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)